3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-Benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of oxazolo[2,3-f]purines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzyl and chlorophenyl groups in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Core: The synthesis begins with the preparation of the purine core, which can be achieved through the condensation of appropriate amines and aldehydes.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl bromide in the presence of a base such as potassium carbonate.
Chlorophenyl Substitution: The 4-chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, typically using 4-chlorobenzyl chloride.
Cyclization: The final step involves the cyclization to form the oxazolo[2,3-f]purine ring system, which can be achieved under acidic or basic conditions depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group would yield benzaldehyde derivatives, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure suggests potential interactions with nucleic acids, proteins, and other biomolecules.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, they may act as inhibitors of specific enzymes involved in disease pathways, offering new avenues for treatment.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzyl and chlorophenyl groups may enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-(4-Chlorophenyl)-1-methyl-3-phenyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the oxazolo ring.
3-Benzyl-7-(4-chlorophenyl)-1-methyl-1H-purine-2,6(3H,7H)-dione: Similar but without the oxazolo ring.
Uniqueness
The presence of the oxazolo[2,3-f]purine ring system in 3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione distinguishes it from other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-benzyl-7-(4-chlorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c1-24-18-17(19(27)26(21(24)28)11-13-5-3-2-4-6-13)25-12-16(29-20(25)23-18)14-7-9-15(22)10-8-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDDDGJDKDSMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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